Cas no 839713-36-9 (Nelotanserin)

Nelotanserin is a selective inverse agonist of the 5-HT2A receptor, primarily investigated for its potential therapeutic applications in central nervous system disorders. Its high affinity and specificity for the 5-HT2A receptor subtype make it a promising candidate for modulating serotoninergic pathways implicated in conditions such as insomnia, Parkinson’s disease psychosis, and other neuropsychiatric disorders. Preclinical and clinical studies suggest that Nelotanserin exhibits favorable pharmacokinetic properties, including good blood-brain barrier penetration and a predictable metabolic profile. Its mechanism of action distinguishes it from non-selective serotonin receptor modulators, potentially offering improved efficacy and reduced off-target effects. Further research is ongoing to fully elucidate its clinical benefits and safety profile.
Nelotanserin structure
Nelotanserin structure
Product Name:Nelotanserin
CAS No:839713-36-9
MF:C18H15BrF2N4O2
MW:437.238109827042
MDL:MFCD16619341
CID:68903
PubChem ID:11683556
Update Time:2025-06-15

Nelotanserin Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea
    • 1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea
    • APD125
    • UREA, N-[3-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-4-METHOXYPHENYL]-N'-(2,4-DIFLUOROPHENYL)-
    • Nelotanserin
    • N-[3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-N′-(2,4-difluorophenyl)urea (ACI)
    • 1-(2,4-Difluorophenyl)-3-[4-methoxy-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)phenyl]urea
    • 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea
    • APD 125
    • MFCD16619341
    • Nelotanserin [USAN:INN]
    • D09645
    • Q6990276
    • NELOTANSERIN [USAN]
    • NS00072232
    • CS-5984
    • SB19023
    • 1-(3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl)-3-(2,4-difluorophenyl)urea
    • CHEMBL598172
    • 4ZA73QEW2P
    • Nelotanserin (USAN/INN)
    • SCHEMBL2345325
    • 1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-diluorophenyl)urea
    • HY-10559
    • 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)-urea
    • 839713-36-9
    • DTXSID40232868
    • C18H15BrF2N4O2
    • NELOTANSERIN [INN]
    • BCP24992
    • 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)urea
    • UREA, N-(3-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-4-METHOXYPHENYL)-N'-(2,4-DIFLUOROPHENYL)-
    • N-[3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-N'-(2,4-difluorophenyl)-Urea
    • 1-(3-(4-BROMO-2-METHYL-2H-PYRAZOL-3-YL)-4-METHOXYPHENYL)-3-(2,4- DIFLUOROPHENYL)UREA
    • AS-30117
    • COSPVUFTLGQDQL-UHFFFAOYSA-N
    • EX-A3147
    • BDBM50324541
    • APD-125
    • APD125(Nelotanserin)
    • DB12555
    • UNII-4ZA73QEW2P
    • CHEBI:177438
    • AKOS027255058
    • DB-311641
    • APD125(Nelotanserin)?
    • MDL: MFCD16619341
    • Inchi: 1S/C18H15BrF2N4O2/c1-25-17(13(19)9-22-25)12-8-11(4-6-16(12)27-2)23-18(26)24-15-5-3-10(20)7-14(15)21/h3-9H,1-2H3,(H2,23,24,26)
    • InChI Key: COSPVUFTLGQDQL-UHFFFAOYSA-N
    • SMILES: O=C(NC1C(F)=CC(F)=CC=1)NC1C=C(C2N(C)N=CC=2Br)C(OC)=CC=1

Computed Properties

  • Exact Mass: 436.03464g/mol
  • Monoisotopic Mass: 436.03464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 68.2Ų

Experimental Properties

  • Density: 1.55
  • Boiling Point: 425.886°C at 760 mmHg
  • Flash Point: 211.369 °C

Nelotanserin Security Information

Nelotanserin Pricemore >>

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Nelotanserin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → 70 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 3 h, 0 °C
3.1 Reagents: Stannous chloride Solvents: Ethanol ;  3 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  overnight
4.1 Solvents: Dichloromethane ;  rt
Reference
Discovery of 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin) and Related 5-Hydroxytryptamine2A Inverse Agonists for the Treatment of Insomnia
Teegarden, Bradley R.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 1923-1936

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → 70 °C
3.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 3 h, 0 °C
4.1 Reagents: Stannous chloride Solvents: Ethanol ;  3 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  overnight
5.1 Solvents: Dichloromethane ;  rt
Reference
Discovery of 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin) and Related 5-Hydroxytryptamine2A Inverse Agonists for the Treatment of Insomnia
Teegarden, Bradley R.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 1923-1936

Production Method 3

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt
Reference
Discovery of 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin) and Related 5-Hydroxytryptamine2A Inverse Agonists for the Treatment of Insomnia
Teegarden, Bradley R.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 1923-1936

Production Method 4

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  overnight
2.1 Solvents: Dichloromethane ;  rt
Reference
Discovery of 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin) and Related 5-Hydroxytryptamine2A Inverse Agonists for the Treatment of Insomnia
Teegarden, Bradley R.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 1923-1936

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 3 h, 0 °C
2.1 Reagents: Stannous chloride Solvents: Ethanol ;  3 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  overnight
3.1 Solvents: Dichloromethane ;  rt
Reference
Discovery of 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin) and Related 5-Hydroxytryptamine2A Inverse Agonists for the Treatment of Insomnia
Teegarden, Bradley R.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 1923-1936

Production Method 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; -78 °C; 1.5 h, -78 °C
1.2 overnight, -78 °C; -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  overnight, rt → 70 °C
3.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 3 h, 0 °C
4.1 Reagents: Stannous chloride Solvents: Ethanol ;  3 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  overnight
5.1 Solvents: Dichloromethane ;  rt
Reference
Discovery of 1-[3-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin) and Related 5-Hydroxytryptamine2A Inverse Agonists for the Treatment of Insomnia
Teegarden, Bradley R.; et al, Journal of Medicinal Chemistry, 2010, 53(5), 1923-1936

Nelotanserin Raw materials

Nelotanserin Preparation Products

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Purity:99%
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Additional information on Nelotanserin

Introduction to Nelotanserin (CAS No: 839713-36-9)

Nelotanserin, identified by the chemical compound code CAS No: 839713-36-9, is a highly specialized molecule that has garnered significant attention in the field of pharmaceutical research and development. As a selective serotonin receptor inverse agonist, Nelotanserin has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This compound belongs to a class of drugs that modulate serotonin receptor activity, which is pivotal in regulating mood, cognition, and other physiological processes.

The molecular structure of Nelotanserin (CAS No: 839713-36-9) is meticulously designed to interact with specific serotonin receptors, particularly the 5-HT2A receptor, in a manner that distinguishes it from other serotonergic agents. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy. The compound's chemical formula and structural properties have been optimized through rigorous computational modeling and experimental validation to ensure high affinity and specificity for its target receptors.

In recent years, Nelotanserin (CAS No: 839713-36-9) has been the subject of numerous preclinical and clinical studies aimed at evaluating its potential in treating conditions such as Alzheimer's disease, Parkinson's disease, and certain types of depression. The compound's ability to modulate serotonin receptor activity has shown promise in improving cognitive function and reducing neuroinflammation, key pathological features associated with these neurodegenerative disorders.

One of the most compelling aspects of Nelotanserin (CAS No: 839713-36-9) is its mechanism of action. Unlike traditional antipsychotic drugs that often target multiple serotonin receptors, Nelotanserin exhibits high selectivity for the 5-HT2A receptor. This selectivity not only reduces the risk of adverse effects such as extrapyramidal symptoms but also enhances its potential as a treatment for cognitive impairments. The compound's inverse agonist activity at the 5-HT2A receptor has been shown to produce a balanced modulation of serotonin signaling, which is essential for maintaining homeostasis in the brain.

Recent advancements in neuroimaging techniques have provided valuable insights into how Nelotanserin (CAS No: 839713-36-9) affects brain activity. Studies using positron emission tomography (PET) have demonstrated that Nelotanserin can modulate neural circuits involved in memory formation and emotional regulation. These findings align with preclinical data indicating that Nelotanserin can improve learning and memory performance in animal models of neurodegenerative diseases. The compound's ability to enhance synaptic plasticity and protect against neurotoxicity makes it a promising candidate for further clinical development.

The pharmacokinetic profile of Nelotanserin (CAS No: 839713-36-9) has also been carefully characterized to ensure optimal therapeutic efficacy. The compound exhibits good oral bioavailability, allowing for convenient administration routes. Additionally, its metabolic stability ensures prolonged half-life, enabling once-daily dosing regimens. These pharmacokinetic properties are critical for patient compliance and long-term treatment strategies.

From a regulatory perspective, Nelotanserin (CAS No: 839713-36-9) has undergone extensive safety and efficacy testing in accordance with international guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory submissions include comprehensive data from preclinical toxicology studies, phase I to III clinical trials, and post-marketing surveillance programs. The robust data generated from these studies support the potential of Nelotanserin as a safe and effective therapeutic agent.

The future prospects of Nelotanserin (CAS No: 839713-36-9) are promising, with ongoing research exploring its potential in treating a broader range of neurological disorders. Innovations in drug delivery systems are also being explored to enhance the compound's bioavailability and targeted delivery to affected brain regions. Collaborative efforts between academic researchers, pharmaceutical companies, and clinical trial networks are essential for advancing the development pipeline of Nelotanserin.

In conclusion, Nelotanserin (CAS No: 839713-36-9) represents a significant advancement in the treatment of neurological disorders due to its selective serotonin receptor modulation properties. Its unique mechanism of action, combined with favorable pharmacokinetic characteristics, positions it as a promising therapeutic option for patients suffering from conditions such as Alzheimer's disease and depression. As research continues to uncover new insights into its efficacy and safety profiles, Nelotanserin is poised to play a pivotal role in future treatment paradigms.

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